- Cyclization-oxidation of Benzylidenehydrazinecarbothioamides by FeCl3·6H2O or ZnCl2·6H2O Catalysts and Synthesis of New 1,3,4-Thiadiazolo-[3,2- α]Pyrimidines, Journal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879

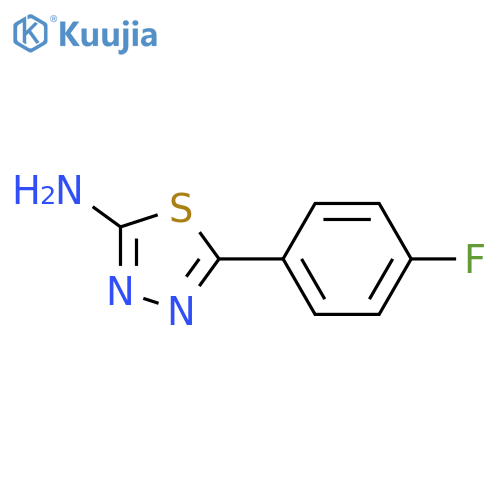

Cas no 942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine)

942-70-1 structure

Produktname:5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

- 1,3,4-Thiadiazol-2-amine,5-(4-fluorophenyl)-

- 2-Amino-5-(4-Fluorophenyl)-1,3,4-Thiadiazole

- 5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine

- 2-Amino-5-(4-fluor-phenyl)-<1.3.4>thiadiazol

- 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)

- 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-ylamine

- 1,3,4-Thiadiazole, 2-amino-5-(p-fluorophenyl)- (7CI, 8CI)

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (ACI)

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine

- MLS000106676

- CCG-200216

- SR-01000402366

- 1,3,4-Thiadiazol-2-amine, 5-(4-fluorophenyl)-

- CHEMBL1711247

- MFCD00981219

- 942-70-1

- F0345-3713

- Cambridge id 5554904

- STK346807

- AKOS000225522

- Oprea1_492697

- 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, 97%

- HMS2461A20

- SMR000111053

- SR-01000402366-1

- SCHEMBL1143313

- 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI&

- AB07890

- DB-005944

- DTXSID10339176

- Oprea1_665684

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine #

- NS-01913

-

- MDL: MFCD00981219

- Inchi: 1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)

- InChI-Schlüssel: WRSVCKNLHZWSNJ-UHFFFAOYSA-N

- Lächelt: FC1C=CC(C2SC(N)=NN=2)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 195.02700

- Monoisotopenmasse: 195.027

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 1

- Komplexität: 173

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 80A^2

- XLogP3: 1.8

Experimentelle Eigenschaften

- Dichte: 1.423g/cm3

- Schmelzpunkt: 238-243 °C

- Siedepunkt: 351.9ºC at 760mmHg

- Flammpunkt: 166.6ºC

- Brechungsindex: 1.643

- PSA: 80.04000

- LogP: 2.50760

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H302-H319

- Warnhinweis: P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-36

- Sicherheitshinweise: S26

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R22

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Zolldaten

- HS-CODE:2934999090

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM305164-25g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95% | 25g |

$646 | 2024-07-19 | |

| Life Chemicals | F0345-3713-2.5g |

5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95%+ | 2.5g |

$72.0 | 2023-09-07 | |

| abcr | AB219777-25g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |

942-70-1 | 95% | 25g |

€695.00 | 2025-02-15 | |

| Life Chemicals | F0345-3713-10g |

5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95%+ | 10g |

$199.0 | 2023-09-07 | |

| TRC | F594485-500mg |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 500mg |

$ 98.00 | 2023-04-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663557-5G |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 97% | 5G |

¥3807.03 | 2022-02-24 | |

| abcr | AB219777-25 g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |

942-70-1 | 95% | 25 g |

€745.50 | 2023-07-20 | |

| abcr | AB219777-1g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |

942-70-1 | 95% | 1g |

€99.80 | 2025-02-15 | |

| Ambeed | A573825-1g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95% | 1g |

$40.0 | 2025-03-18 | |

| Chemenu | CM305164-1g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95% | 1g |

$53 | 2024-07-19 |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ; 12 h, reflux

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 15 min, rt

1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water

1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water

Referenz

- PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles, Catalysis Letters, 2018, 148(11), 3486-3491

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled

Referenz

- New thiazolidinedione-5-acetic acid amide derivatives. Synthesis, characterization and investigation of antimicrobial and cytotoxic properties, Medicinal Chemistry Research, 2012, 21(6), 816-824

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 2 h, 80 °C; 80 °C → rt

1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referenz

- Mandeloylamino acid aminopeptidase N inhibitor for treating tumor and its synthesis method, China, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Catalysts: Phosphorus oxychloride ; 15 min, 120 °C

1.2 Reagents: Water ; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Water ; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized

Referenz

- An efficient and one pot synthesis of silica supported synthesis of fluorinated 1,3,4-Thiadiazole derivative under microwave irradiation, To Chemistry Journal, 2020, 6, 61-65

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 120 min, 80 °C; 80 °C → rt

1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referenz

- Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, Jingxi Shiyou Huagong, 2011, 28(1), 61-63

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; rt; 1 h, 75 °C; 75 °C → rt

1.2 Reagents: Water ; rt; 4 h, 100 °C

1.3 Reagents: Sodium hydroxide ; pH 8, cooled

1.2 Reagents: Water ; rt; 4 h, 100 °C

1.3 Reagents: Sodium hydroxide ; pH 8, cooled

Referenz

- Synthesis of glycine derivatives as aminopeptidase inhibitors, Nanchang Daxue Xuebao, 2011, 51(3), 8-12

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 0.5 - 2 h, 75 °C

1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referenz

- Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly, Archiv der Pharmazie (Weinheim, 2023, 356(8),

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C; 75 °C → rt

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

Referenz

- Novel aminopeptidase N inhibitors derived from 1,3,4-thiadiazole scaffold, Bioorganic & Medicinal Chemistry, 2008, 16(14), 6663-6668

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C

1.2 Reagents: Water ; 4 h, 115 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

1.2 Reagents: Water ; 4 h, 115 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

Referenz

- The synthesis and preliminary activity assay in vitro of peptide-like derivatives as APN inhibitors, Archives of Pharmacal Research, 2008, 31(10), 1231-1239

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 2.5 h, 80 °C; 80 °C → rt

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

Referenz

- Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cells, Molecules, 2020, 25(22),

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 3 h, 80 °C; 80 °C → rt

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

Referenz

- Discovery of novel carbazole derivatives containing a 1,3,4-thiadiazole moiety as antifungal candidates, Phosphorus, 2023, 198(8), 627-631

Synthetic Routes 13

Synthetic Routes 14

Reaktionsbedingungen

1.1 Solvents: Polyethylene glycol ; 10 min, 25 - 30 °C

1.2 20 min, 25 - 30 °C

1.2 20 min, 25 - 30 °C

Referenz

- Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino-1,3,4-thiadiazoles, Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referenz

- Improved antiproliferative activity of 1,3,4-thiadiazole-containing histone deacetylase (HDAC) inhibitors by introduction of the heteroaromatic surface recognition motif, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5766-5775

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Tosylhydrazine , Iodine Solvents: Dimethyl sulfoxide ; 12 h, 100 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referenz

- I2 Promoted Synthesis of 2-Aminothiadiazoles Employing KSCN as a Sulfur Source Under Metal-Free Conditions, European Journal of Organic Chemistry, 2019, 2019(38), 6561-6565

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; rt → 75 °C; 30 min, 75 °C; 75 °C → rt

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referenz

- Design of new phenothiazine-thiadiazole hybrids via molecular hybridization approach for the development of potent antitubercular agents, European Journal of Medicinal Chemistry, 2015, 106, 75-84

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 30 min, 75 °C; 75 °C → rt

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referenz

- Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives, European Journal of Medicinal Chemistry, 2015, 95, 49-63

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Dimethylformamide ; 1 min, rt; 5 min, rt → 60 °C

Referenz

- Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles, Organic Preparations and Procedures International, 2023, 55(1), 91-98

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Sodium acetate , Iron chloride (FeCl3) , Bromine Solvents: Acetic acid ; 30 min, rt

Referenz

- 2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Raw materials

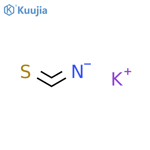

- Potassium thiocyanate

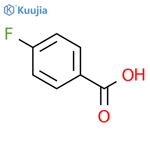

- 4-Fluorobenzoic acid

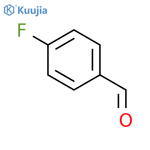

- 4-Fluorobenzaldehyde

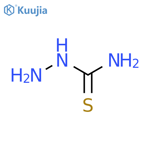

- aminothiourea

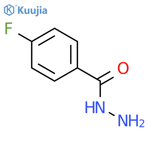

- 4-Fluorobenzohydrazide

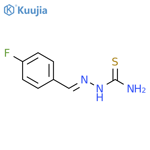

- 4-fluorobenzaldehyde thiosemicarbazone

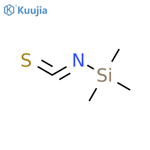

- trimethylsilyl isothiocyanate

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Verwandte Literatur

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

Related Articles

-

Moxidectin: Ein neuer Ansatz in der chemischen Biopharmazie Die chemische Biopharmazie steht vor der……Jun 17, 2025

-

Biosynthese von 1-Bromo-4-Iodoanilin aus 1-Bromo-4-iodobenzol: Ein biomedizinischer Baustein Die gez……Jun 17, 2025

-

Sulfamonomethoxin: Eine neue Strategie in der chemischen Biopharmazie? Die chemische Biopharmazie st……Jun 17, 2025

-

Quinidins Wirkung auf Herzrhythmus und Arzneimittelwechselwirkungen im Fokus chemischer BiopharmazieQuinidins Wirkung auf Herzrhythmus und Arzneimittelwechselwirkungen im Fokus chemischer Biopharmazie……Jun 17, 2025

-

Ethylen-Mitbewerber auf dem Prüfstand: Das faszinierende Ethyl 4-Chloro-2-(Methylsulfanyl)Pyrimidin-……Jun 17, 2025

942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine) Verwandte Produkte

- 920315-29-3(Benzamide,N-(2-aminophenyl)-4-[(6-fluoro-3-methyl-1H-indazol-1-yl)methyl]-)

- 1261729-65-0(4-Iodo-2-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)pyridine)

- 1249423-41-3(3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline)

- 2309189-64-6(1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione)

- 1222-87-3(4H-1,3,2-Benzodioxaphosphorin,2-(2-methylphenoxy)-, 2-oxide)

- 2228550-53-4(tert-butyl N-{2-(azetidin-3-yl)methyl-5-bromophenyl}carbamate)

- 2679942-34-6((3S)-3-(2-fluoro-4-methylphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid)

- 29028-61-3(H-Arg(NO2)-pNA·HBr)

- 2138170-42-8(1-(1,4-dimethyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine)

- 1593429-54-9(1-(3-Ethylpyrrolidin-3-yl)propan-1-one)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:942-70-1)5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Reinheit:99%

Menge:25g

Preis ($):378.0